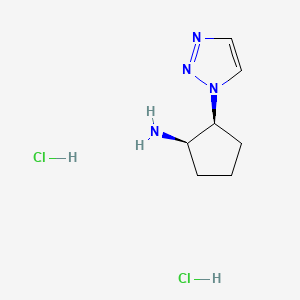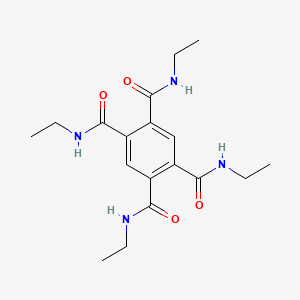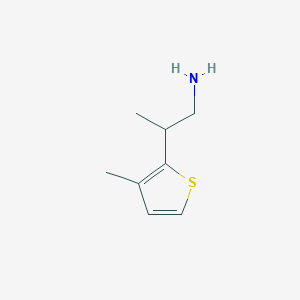
4-(Difluoromethyl)-2,5-difluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)-2,5-difluorobenzoic acid is an organic compound characterized by the presence of difluoromethyl and difluorobenzoic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,5-difluorobenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the difluoromethylation of a suitable benzoic acid derivative. This process often employs difluoromethylating agents such as difluoromethyl bromide or difluoromethyl iodide under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance reaction efficiency and yield. Additionally, employing catalysts such as palladium or nickel can facilitate the difluoromethylation process, making it more suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)-2,5-difluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorobenzoic acids, while substitution reactions can produce halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 4-(Difluoromethyl)-2,5-difluorobenzoic acid is used as a building block for synthesizing more complex molecules. Its unique fluorinated structure makes it valuable in the development of novel materials with specific properties, such as increased thermal stability and resistance to degradation.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a pharmaceutical intermediate. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design and development.
Industry: Industrially, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its ability to interact with biological targets in plants and pests makes it an effective ingredient in crop protection products.
Wirkmechanismus
The mechanism by which 4-(Difluoromethyl)-2,5-difluorobenzoic acid exerts its effects involves interactions with specific molecular targets. In pharmaceuticals, it may inhibit or activate enzymes, receptors, or other proteins, leading to therapeutic effects. The difluoromethyl group can enhance binding affinity and selectivity for these targets, contributing to the compound’s efficacy.
Vergleich Mit ähnlichen Verbindungen
- 2,4-Difluorobenzoic acid
- 3,5-Difluorobenzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: Compared to these similar compounds, 4-(Difluoromethyl)-2,5-difluorobenzoic acid is unique due to the presence of both difluoromethyl and difluorobenzoic acid groups. This dual fluorination can enhance its chemical stability and reactivity, making it more versatile in various applications. Additionally, the specific positioning of the fluorine atoms can influence its electronic properties, leading to distinct reactivity patterns and interactions with biological targets.
Eigenschaften
Molekularformel |
C8H4F4O2 |
|---|---|
Molekulargewicht |
208.11 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2,5-difluorobenzoic acid |
InChI |
InChI=1S/C8H4F4O2/c9-5-2-4(8(13)14)6(10)1-3(5)7(11)12/h1-2,7H,(H,13,14) |
InChI-Schlüssel |
NAFWSHOGYSIDBN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)C(=O)O)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-butyl(3S)-3-(aminomethyl)-7,7-difluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13576203.png)
![(5'S)-6-chloro-5-fluoro-5'-methyl-1,2-dihydrospiro[3,1-benzoxazine-4,3'-piperidine]-2-one](/img/structure/B13576204.png)

![rac-tert-butylN-[(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptan-1-yl]carbamatehydrochloride](/img/structure/B13576216.png)




![8,8-Difluoro-2-azabicyclo[5.1.0]octanehydrochloride](/img/structure/B13576258.png)
![5-({3-Bromobicyclo[1.1.1]pentan-1-yl}sulfonyl)-2-methoxypyridine](/img/structure/B13576261.png)
